molecular formula C6H8O3 B1338333 3,4-dihydro-2H-pyran-5-carboxylic acid CAS No. 40915-37-5

3,4-dihydro-2H-pyran-5-carboxylic acid

Cat. No. B1338333
CAS RN: 40915-37-5
M. Wt: 128.13 g/mol
InChI Key: MIBCYYGVLHFYSD-UHFFFAOYSA-N
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Description

3,4-Dihydro-2H-pyran-5-carboxylic acid is a chemical compound that is part of the dihydropyran family, characterized by a six-membered oxygen-containing heterocycle. While the specific compound "3,4-dihydro-2H-pyran-5-carboxylic acid" is not directly mentioned in the provided papers, related compounds such as dihydropyran-2-carboxylic acid and 2,5-dimethyl-3,4-dihydro-2H-pyran-2-carboxylic acid are discussed, which can provide insights into the chemistry of the compound .

Synthesis Analysis

The synthesis of related dihydropyran carboxylic acids involves various strategies. For instance, dihydropyran-2-carboxylic acid has been used as a bifunctional linker in the solid-phase synthesis of peptide alcohols, demonstrating its utility in peptide chemistry . Additionally, the synthesis of 2,5-dimethyl-3,4-dihydro-2H-pyran-2-carboxylic acid involved single crystal X-ray diffraction analysis, indicating a method for determining the structure of such compounds post-synthesis .

Molecular Structure Analysis

The molecular structure of dihydropyran derivatives is characterized by a six-membered ring with one oxygen atom. The structure of 2,5-dimethyl-3,4-dihydro-2H-pyran-2-carboxylic acid was confirmed by X-ray diffraction, revealing the existence of the molecule as an endo isomer and the crystal as a racemate of two enantiomeric endo stereomers . This suggests that 3,4-dihydro-2H-pyran-5-carboxylic acid may also exhibit stereoisomerism.

Chemical Reactions Analysis

Dihydropyran carboxylic acids can participate in various chemical reactions. For example, the synthesis of novel bifunctional linkers like dihydropyran-2-carboxylic acid for peptide alcohol synthesis indicates that these compounds can react with amino alcohols and amine resins . Furthermore, the reactivity of methyl 3-acyl-6-amino-4-aryl-5-cyano-4H-pyran-2-carboxylates with different reagents suggests that dihydropyran carboxylic acids could be versatile intermediates for synthesizing diverse carbo- and heterocycles .

Physical and Chemical Properties Analysis

The physical and chemical properties of dihydropyran carboxylic acids can be inferred from related compounds. For instance, the stability of 4-aryl-4H-pyran-3,5-dicarboxylic acid esters was assessed through half-wave potentials, indicating that electron-donating and electron-withdrawing groups can influence the stability of the pyran ring . This could imply that substituents on the 3,4-dihydro-2H-pyran-5-carboxylic acid molecule would similarly affect its stability and reactivity.

Scientific Research Applications

Crystallographic Analysis

The molecular structure of similar compounds like 2,5-dimethyl-3,4-dihydro-2H-pyran-2-carboxylic acid has been elucidated using X-ray diffraction analysis. This helps in understanding the molecular configuration and potential interactions in various applications, including material science and pharmaceuticals (Kovalskyi et al., 2011).

Synthetic Chemistry

Enantiospecific synthesis of related compounds like 6-Ethyl-3,4-dihydro-2-methyl-4-oxo-2H-pyran-5-carboxylic Acid demonstrates the chemical versatility of these compounds, important in developing specific molecular structures for use in various chemical applications (Deschenaux et al., 1989).

Polymer Chemistry

Studies involving the polyaddition of similar molecules like 3,4-dihydro-2,5-dimethyl-2H-pyran-2-carbaldehyde have shown potential in creating new polymeric materials. These polymers can have various applications ranging from industrial to biomedical fields (Maślińska-Solich et al., 1995).

Antitumor Agents

Research into derivatives of Poly[3,4-dihydro-2H-pyran)-alt-(maleic acid)] has shown their potential as antitumor agents. This underscores the compound's significance in pharmaceutical research, particularly in cancer therapy (Han et al., 1990).

properties

IUPAC Name

3,4-dihydro-2H-pyran-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3/c7-6(8)5-2-1-3-9-4-5/h4H,1-3H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIBCYYGVLHFYSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=COC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60547209
Record name 3,4-Dihydro-2H-pyran-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60547209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dihydro-2H-pyran-5-carboxylic acid

CAS RN

40915-37-5
Record name 3,4-Dihydro-2H-pyran-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40915-37-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dihydro-2H-pyran-5-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dihydro-2H-pyran-5-carboxylic acid
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Synthesis routes and methods

Procedure details

Tetrahydrofuran-3-carboxylic acid (formula I: n=1, X=S) can be prepared by hydrogenation of furan-3-carboxylic acid with Raney Nickel (Boekelheide and Morrison, J. Am. Chem. Soc. 80 (1958) 3905), tetrahydrothiophene-3-carboxylic acid (formula I: n=1, X=S) is accessible by reaction of methyl 1,4-dibromobutane-2-carboxylate with sodium sulfide and subsequent alkaline hydrolysis of the ester group (Kapovits and Kucsman, Acta Chim. Acad. Sci. Hung. 34 (1962) 79), (2H)-tetrahydropyran-3-carboxylic acid (formula I: n=2, X=S) can be obtained by hydrogenation of 2,3-dihydro-(4H)-pyran-5-carboxylic acid with Raney Nickel (Silberman, J. Org. Chem. 25 (1960) 151), (2H)-tetrahydrothiopyran-3-carboxylic acid (formula I: n=2, X=S) can be prepared, for example, from ethyl 1,5-dibromopentane-2-carboxylate by ring closure with sodium sulfide and subsequent alkaline hydrolysis (Kapovits and Kucsman, Acta Chim. Acad. Sci. Hung. 34 (1962) 79).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
XS Miao, P Song, RE Savage, C Zhong, RY Yang… - Drug metabolism and …, 2008 - ASPET
3,4-Dihydro-2,2-dimethyl-2H-naphthol[1,2-b]pyran-5,6-dione (ARQ 501; β-lapachone) showed promising anticancer activity in phase I clinical trials as monotherapy and in combination …
Number of citations: 36 dmd.aspetjournals.org
ZE Huang, XG Liang, HK Leung… - Chinese Journal of …, 1991 - Wiley Online Library
Kinetic studies of the singlet oxygenation of the title compounds were performed according to Monroe's method. The reaction rate increases with temperature decreasing, leading to a …
Number of citations: 3 onlinelibrary.wiley.com
J Antel, GM Sheldrick, U Hartfiel… - … Section C: Crystal …, 1989 - scripts.iucr.org
(2RS, 3RS, 4RS)-(+ _)-3-Acetoxy-2-ethoxy-4-methoxycarbonylamino-3, 4-dihydro-2H-pyran-5-carboxylic acid methyl ester, C13H19NO8, Mr= 317-30, monoclinic, P21/n, a= 11.839 (2), …
Number of citations: 2 scripts.iucr.org
J Liu - 2016 - etd.library.emory.edu
The Malagasy alkaloids extracted from Strychnos myrtoides have shown potential antimalarial activity. A total synthesis of the Malagasy alkaloid malagashinine has recently been …
Number of citations: 2 etd.library.emory.edu
D Osipov, V Osyanin, Y Klimochkin - Targets Heterocycl. Syst, 2018 - researchgate.net
β-Carbonyl-substituted dihydropyrans are highly useful heterocyclic compounds showing important application in organic synthesis. The increased susceptibility of the dihydropyran …
Number of citations: 9 www.researchgate.net
S ISODA, H YAMAGUCHI, Y SATOH… - Chemical and …, 1980 - jstage.jst.go.jp
The two isomers of 5-aminomethyltetrahydro-2H-pyran-2-carboxylic acid (9) and those of 5-aminomethyl-1, 4-dioxane-2-carboxylic acid (18) were synthesized from 2-ethoxycarbonyl-3, …
Number of citations: 1 www.jstage.jst.go.jp
YY Lin, GB Li, YH Zhang… - Photochemistry and …, 1997 - Wiley Online Library
1‐Aryl‐2‐methyl‐4,5‐dihydropyrrol‐3‐carboxylic acid ethyl ester (a cyclic enamine) was observed to dehydrogenate to give 1‐aryl‐2‐methyl‐pyrrol‐3‐carboxylic acid ethyl ester upon …
Number of citations: 4 onlinelibrary.wiley.com
E Taskinen - Journal of Physical Organic Chemistry, 2007 - Wiley Online Library
Recently recorded 17 O NMR spectra of compounds studied in a previous work (Taskinen E. Acta Chem. Scand. 1985; B39: 489–494) dealing with the thermodynamics of isomerization …
Number of citations: 1 onlinelibrary.wiley.com
S Li, C Shen, W Guo, X Zhang, S Liu, F Liang, Z Xu… - Marine Drugs, 2013 - mdpi.com
Parkinson’s disease (PD) is the second most common neurodegenerative disease affecting people over age 55. Oxidative stress actively participates in the dopaminergic (DA) neuron …
Number of citations: 39 www.mdpi.com
G Ventura, CD Calvano, R Abbattista… - Rapid …, 2019 - Wiley Online Library
Rationale Several bioactive compounds, including phenolic acids and secoiridoids, are transferred from olive drupes to olive oil during the first stage of production. Here, the …

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